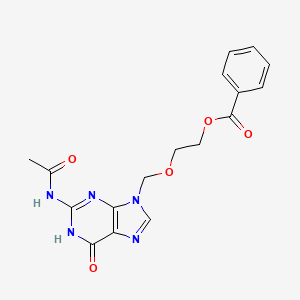
2-(3-Bromo-2-methylphenyl)-4,5-dihydro-4,4-dimethyl-oxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Bromo-2-methylphenyl)-4,5-dihydro-4,4-dimethyl-oxazole is an organic compound with a unique structure that includes a brominated aromatic ring and an oxazole ring
準備方法
The synthesis of 2-(3-Bromo-2-methylphenyl)-4,5-dihydro-4,4-dimethyl-oxazole typically involves multiple steps. One common synthetic route starts with the bromination of 2-methylphenyl compounds to introduce the bromine atom at the desired position. This is followed by the formation of the oxazole ring through cyclization reactions. The reaction conditions often involve the use of strong acids or bases and elevated temperatures to facilitate the cyclization process.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反応の分析
2-(3-Bromo-2-methylphenyl)-4,5-dihydro-4,4-dimethyl-oxazole undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide or potassium tert-butoxide.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify the existing ones. Reagents such as potassium permanganate or chromium trioxide are often used.
Reduction Reactions: Reduction of the compound can be achieved using reagents like lithium aluminum hydride or sodium borohydride, leading to the formation of different reduced products.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted oxazoles, while oxidation can introduce hydroxyl or carbonyl groups.
科学的研究の応用
2-(3-Bromo-2-methylphenyl)-4,5-dihydro-4,4-dimethyl-oxazole has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design. Its unique structure allows it to interact with various biological targets, making it a candidate for developing new therapeutic agents.
Materials Science: The compound’s properties make it suitable for use in the development of advanced materials, such as polymers and coatings. Its stability and reactivity are advantageous in creating materials with specific properties.
Biological Research: Researchers use this compound to study its effects on biological systems, including its potential as an enzyme inhibitor or receptor modulator.
Industrial Applications: The compound is used as an intermediate in the synthesis of other complex molecules, which are then used in various industrial processes.
作用機序
The mechanism of action of 2-(3-Bromo-2-methylphenyl)-4,5-dihydro-4,4-dimethyl-oxazole involves its interaction with specific molecular targets. The bromine atom and the oxazole ring play crucial roles in binding to these targets, which can include enzymes, receptors, or other proteins. The compound’s effects are mediated through these interactions, leading to changes in the activity or function of the target molecules. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
類似化合物との比較
2-(3-Bromo-2-methylphenyl)-4,5-dihydro-4,4-dimethyl-oxazole can be compared with other similar compounds, such as:
3-Bromo-2-methylphenylmethanol: This compound shares the brominated aromatic ring but lacks the oxazole ring, making it less versatile in certain applications.
2-(3-Bromo-2-methylphenyl)ethanamine: This compound has a similar aromatic structure but differs in the functional groups attached, leading to different reactivity and applications.
3-Bromo-2-methylpropene: While it contains the brominated aromatic ring, its structure and reactivity are distinct from the oxazole compound.
The uniqueness of this compound lies in its combination of the brominated aromatic ring and the oxazole ring, which provides a balance of stability and reactivity, making it suitable for a wide range of applications.
特性
IUPAC Name |
2-(3-bromo-2-methylphenyl)-4,4-dimethyl-5H-1,3-oxazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO/c1-8-9(5-4-6-10(8)13)11-14-12(2,3)7-15-11/h4-6H,7H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXMYLLJMIQXGFC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Br)C2=NC(CO2)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(7R,8S,9S,10S)-7,8,9,10-Tetrahydrobenzo[a]pyrene-7,8,9,10-tetrol 7,8,9,10-Tetraace](/img/new.no-structure.jpg)
![(7R,8S,9R,10S)-9-Bromo-7,8,9,10-tetrahydrobenzo[a]pyrene-7,8,10-triol](/img/structure/B565850.png)
![3,6-Dihydro-6,6-diMethyl-2-propyl-3-[[2'-[2-(triphenylMethyl)-2H-tetrazol-5-yl][1,1'-biphenyl]-4-yl]Methyl]-4H-furo[3,4-d]iMidazol-4-one](/img/structure/B565851.png)






![4-(Benzyloxy)-3-[(dimethylamino)methyl]-5-methoxyindole](/img/structure/B565867.png)

